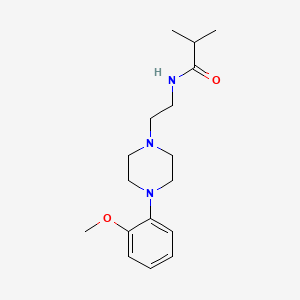

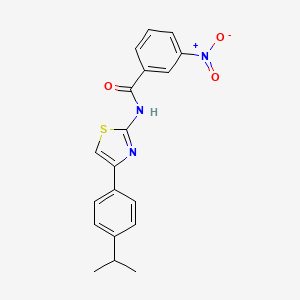

![molecular formula C24H21N5O3S B2529341 7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189508-35-7](/img/structure/B2529341.png)

7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile structure for the development of adenosine human receptor antagonists. The specific compound features a triazolopyrazine core with a thioether linkage to a 5-methoxy-indole moiety and a 3,4-dimethylphenyl group as a substituent. This structure is likely to be designed for high affinity towards the human A2A adenosine receptor (hA2A AR), which is a target for therapeutic agents in various neurological conditions, including Parkinson's disease.

Synthesis Analysis

While the provided data does not include specific details on the synthesis of the compound, it can be inferred from the related literature that the synthesis likely involves the formation of the triazolopyrazine core followed by subsequent functionalization with the appropriate substituents. The thioether linkage suggests a step involving the reaction of a thiol with an electrophilic precursor to the indole moiety. The synthesis of similar compounds has been described as involving various steps such as amine substitution and arylation to introduce different substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of the compound is expected to be planar, especially the triazolopyrazine heterocyclic core, which allows for π-electron delocalization. This planarity is important for the interaction with the adenosine receptor, as it facilitates stacking interactions with the aromatic amino acids in the receptor binding site. The presence of methoxy and methyl groups may influence the molecule's conformation and its ability to form intra-molecular hydrogen bonds, which can affect its binding affinity and selectivity .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the triazolopyrazine core and the electron-donating methoxy and methyl groups. These groups could potentially participate in various chemical reactions, such as hydrogen bonding with the receptor, as well as potential metabolic transformations in vivo. The thioether linkage may also be a site for oxidation or other modifications during drug metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by the heterocyclic core and the substituents. The planarity of the molecule and the presence of hydrogen bond donors and acceptors suggest that it may have favorable solubility in polar solvents, which is important for its bioavailability. The methanol solvate form of a related compound indicates that solvates may be formed, which could affect the compound's crystallinity and stability .

Applications De Recherche Scientifique

Triazole Derivatives in Scientific Research

Synthesis and Chemical Properties Triazoles, including the 1,2,3- and 1,2,4-triazole families, are of great interest due to their versatility in chemical synthesis and applications in drug development. The synthesis of triazole derivatives often involves innovative methods that take into account green chemistry principles, focusing on energy efficiency and sustainability. These compounds are synthesized through various chemical reactions, allowing for structural variations that lead to different biological activities (Ferreira et al., 2013).

Biological Activities Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antiviral properties. Their ability to inhibit key enzymes, interact with DNA, and modulate other biological targets makes them valuable in the development of new therapeutic agents. For example, some triazole derivatives have been identified as potent inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, thus offering potential as antibacterial agents (Li & Zhang, 2021).

Applications in Drug Development The extensive research into triazole derivatives has led to the identification of compounds with significant therapeutic potential. These compounds are being explored for their use in treating a wide range of conditions, from infectious diseases to cancer. The versatility of triazole chemistry allows for the design of molecules with specific pharmacological profiles, enabling the targeting of a wide array of biological pathways (Geronikaki, 2021).

Propriétés

IUPAC Name |

7-(3,4-dimethylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S/c1-14-4-5-16(10-15(14)2)28-8-9-29-22(23(28)31)26-27-24(29)33-13-21(30)19-12-25-20-7-6-17(32-3)11-18(19)20/h4-12,25H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMRNYFPRBVJJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=C4C=C(C=C5)OC)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)